molecular formula C9H12N4O4 B15341982 3,5-Dinitro-4-diethylaminopyridine CAS No. 31872-72-7

3,5-Dinitro-4-diethylaminopyridine

Cat. No.: B15341982
CAS No.: 31872-72-7
M. Wt: 240.22 g/mol
InChI Key: AHPIGBFMVWMRGM-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-diethylaminopyridine is a pyridine derivative featuring nitro groups at the 3- and 5-positions and a diethylamino substituent at the 4-position. Nitro groups are strongly electron-withdrawing, while the diethylamino group is electron-donating, creating a unique electronic environment that may influence reactivity, stability, and applications in catalysis or pharmaceuticals.

Properties

CAS No.

31872-72-7

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

N,N-diethyl-3,5-dinitropyridin-4-amine

InChI

InChI=1S/C9H12N4O4/c1-3-11(4-2)9-7(12(14)15)5-10-6-8(9)13(16)17/h5-6H,3-4H2,1-2H3

InChI Key

AHPIGBFMVWMRGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-Dinitro-4-diethylaminopyridine typically involves nitration reactions. One common method includes the nitration of 4-diethylaminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

3,5-Dinitro-4-diethylaminopyridine undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dinitro-4-diethylaminopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dinitro-4-diethylaminopyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the diethylamino group can interact with various biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in various applications .

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3,5-Dinitro-4-diethylaminopyridine and related pyridine derivatives, based on the provided evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* -NO₂ (3,5), -N(C₂H₅)₂ (4) C₉H₁₁N₅O₄ 253.22† N/A‡ Nitro, tertiary amine
2-Amino-3,5-dinitropyridine -NO₂ (3,5), -NH₂ (2) C₅H₄N₄O₄ 184.11 192 Nitro, primary amine
4-Amino-3,5-dichloropyridine -Cl (3,5), -NH₂ (4) C₅H₄Cl₂N₂ 163.01 159–161 Chloro, primary amine
4-Amino-3,5-dibromopyridine -Br (3,5), -NH₂ (4) C₅H₄Br₂N₂ 275.82 N/A Bromo, primary amine
2-Amino-4-(4-isobutoxyphenyl)-pyridine-3,5-dicarbonitrile -CN (3,5), -Ph-O-iBu (4), -NH₂ (2) C₂₃H₂₀N₄OS 412.50 181–183 Cyano, aryl ether, amine

*Hypothetical data inferred from analogs; †Calculated; ‡No experimental data available.

Detailed Research Findings

Electronic and Steric Effects
  • Nitro vs. Halogen Substituents: Nitro groups (e.g., in 2-Amino-3,5-dinitropyridine ) significantly lower the pKa of adjacent amine groups due to their electron-withdrawing nature, enhancing electrophilicity. In contrast, chloro or bromo substituents (e.g., 4-Amino-3,5-dichloropyridine ) exert weaker electron-withdrawing effects, resulting in less pronounced acidity shifts.
  • Diethylamino vs. Primary Amine: The tertiary diethylamino group in the target compound likely increases steric hindrance and reduces hydrogen-bonding capacity compared to primary amines (e.g., in 4-Amino-3,5-dichloropyridine ). This could lower melting points and alter solubility in polar solvents.
Thermal Stability and Melting Points
  • Nitro-containing compounds generally exhibit higher melting points due to strong dipole-dipole interactions. For example, 2-Amino-3,5-dinitropyridine melts at 192°C , whereas chloro-substituted analogs like 4-Amino-3,5-dichloropyridine melt at 159–161°C .
  • The hypothetical this compound may have a lower melting point than 2-Amino-3,5-dinitropyridine due to the bulky diethylamino group disrupting crystal packing.

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